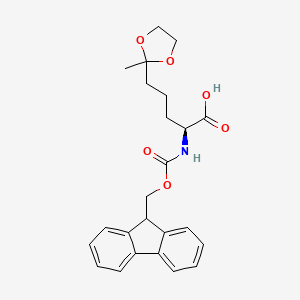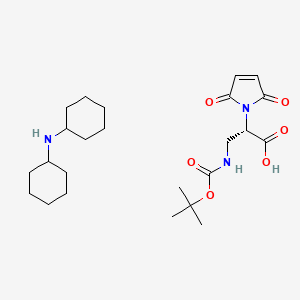![molecular formula C19H28ClN B6302138 1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl) CAS No. 136611-72-8](/img/structure/B6302138.png)
1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl), also known as 3,4-dimethylphenyl-1-tricyclo[3.3.1.1>3,7>]decan-1-amine hydrochloride and abbreviated as 3,4-DMPD, is an organic compound used in scientific research. It is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and drug discovery. It is a white crystalline solid that is soluble in water and has an empirical formula of C14H23ClN.
Mechanism of Action
3,4-DMPD is a non-selective agonist of the muscarinic acetylcholine receptor (mAChR). It binds to the receptor and activates it, resulting in the release of neurotransmitters such as acetylcholine and dopamine. This activation of the receptor leads to a variety of physiological and biochemical effects, including increased heart rate, increased blood pressure, increased respiration rate, and increased gastrointestinal motility.
Biochemical and Physiological Effects
3,4-DMPD has a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, respiration rate, and gastrointestinal motility. It has also been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which can lead to increased alertness and improved cognitive performance. Additionally, it has been shown to have anticonvulsant and anxiolytic effects, as well as anti-inflammatory and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
3,4-DMPD has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a non-selective agonist of the mAChR, which makes it useful for studying the effects of drugs on the nervous system. However, it is not as specific as other agonists, which can lead to some unwanted side effects. Additionally, it is not as potent as other agonists, which can limit its usefulness in some experiments.
Future Directions
The future of 3,4-DMPD research is promising. It has a wide range of applications in the fields of biochemistry, physiology, and drug discovery, and it is a versatile compound that can be used to study a variety of biological processes. Additionally, it has been used in studies of environmental toxins and the metabolism of drugs and other molecules. Future research should focus on further exploring the biochemical and physiological effects of 3,4-DMPD, as well as its potential applications in drug discovery and development. Additionally, further studies should be conducted to explore the effects of 3,4-DMPD on the nervous system, as well as its potential use in the treatment of neurological disorders. Finally, research should be conducted to explore the effects of 3,4-DMPD on the immune system and its potential use in the treatment of autoimmune diseases.
Synthesis Methods
3,4-DMPD can be synthesized from the reaction of 1-tricyclo[3.3.1.1>3,7>]decan-1-amine hydrochloride and 1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)phenol. In the reaction, the amine group of the 1-tricyclo[3.3.1.1>3,7>]decan-1-amine hydrochloride is deprotonated to form a base, which then reacts with the 1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)phenol to form the desired product. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C.
Scientific Research Applications
3,4-DMPD has a wide range of applications in scientific research. It has been used in studies of neurotransmitter release and receptor activation, as well as in drug discovery and development. It has also been used to study the effects of environmental toxins on cells and tissues, as well as the effects of drugs on the nervous system. Additionally, it has been used in studies of the metabolism of drugs and other molecules.
properties
IUPAC Name |
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H/t15-,16+,18?,19?; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPHPBYIQROEK-OHYSPEQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)





![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)


